1-methyl-4-[(methylamino)methyl]piperidin-2-one dihydrochloride
CAS No.: 2731010-34-5
Cat. No.: VC11586882
Molecular Formula: C8H18Cl2N2O
Molecular Weight: 229.14 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 2731010-34-5 | 
|---|---|
| Molecular Formula | C8H18Cl2N2O | 
| Molecular Weight | 229.14 g/mol | 
| IUPAC Name | 1-methyl-4-(methylaminomethyl)piperidin-2-one;dihydrochloride | 
| Standard InChI | InChI=1S/C8H16N2O.2ClH/c1-9-6-7-3-4-10(2)8(11)5-7;;/h7,9H,3-6H2,1-2H3;2*1H | 
| Standard InChI Key | ITSQQKNLBCNMBA-UHFFFAOYSA-N | 
| Canonical SMILES | CNCC1CCN(C(=O)C1)C.Cl.Cl | 
Introduction
Structural and Molecular Characterization
Molecular Architecture
The compound’s molecular formula is C₈H₁₆N₂O·2HCl, with a molecular weight of 229.15 g/mol (including hydrochloride counterions) . Key structural attributes include:
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A six-membered piperidin-2-one ring with a ketone at position 2.
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A methyl group at position 1 (N-methyl substitution).
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A methylaminomethyl side chain at position 4.
 
The SMILES notation (CNCC1CCN(C(=O)C1)C) and InChIKey (GKNIDEZVRRCAGV-UHFFFAOYSA-N) confirm its stereochemical uniqueness .
Predicted Physicochemical Properties
Collision cross-section (CCS) values, predicted via mass spectrometry adducts, provide insights into its gas-phase behavior:
| Adduct | m/z | Predicted CCS (Ų) | 
|---|---|---|
| [M+H]⁺ | 157.13355 | 135.0 | 
| [M+Na]⁺ | 179.11549 | 145.3 | 
| [M+NH₄]⁺ | 174.16009 | 143.1 | 
| [M-H]⁻ | 155.11899 | 136.7 | 
These values suggest moderate polarity and compatibility with electrospray ionization techniques .
Synthetic Methodologies
Hydrochloric Acid-Mediated Hydrolysis
A precursor synthesis for structurally related 1-methyl-4-piperidone involves refluxing 1-methyl-3-carbethoxy-4-piperidone hydrochloride in 20% HCl, followed by evaporation and recrystallization . Key steps include:
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Reflux: 86 g precursor in 350 mL HCl at 100°C for 1 hour.
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Evaporation: Dryness under reduced pressure (10 mmHg).
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Recrystallization: Crude product (57.7 g, m.p. 80–120°C) purified in acetone to yield pure 1-methyl-4-piperidone (93–95°C m.p.) .
 
Multistep Organic Synthesis
An alternative route employs diethyl 1,3-acetone dicarboxylate, formaldehyde, and methylamine in a decarboxylative cyclization :
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Condensation: Reactants combined in benzene with p-toluenesulfonic acid catalyst.
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Decarboxylation: Treated with 12 M HCl, heated to reflux.
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Workup: pH adjustment to 12, dichloromethane extraction, and chromatographic purification.
This method achieves 91.7% yield and 99.4% purity, highlighting scalability for industrial applications . 
Functional and Biomedical Applications
Pharmaceutical Intermediates
Analogous compounds like N-methyl(1-methylpiperidin-4-yl)methanamine demonstrate utility in:
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Neurological Drug Development: As building blocks for acetylcholinesterase inhibitors (e.g., donepezil analogues) .
 - 
Neurotransmitter Modulation: Structural mimics for serotonin and dopamine receptor ligands .
 
Organic Synthesis
The methylaminomethyl side chain enables:
- 
Mannich Reactions: Formation of β-amino carbonyl derivatives.
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Reductive Amination: Integration into polycyclic frameworks for bioactive molecules .
 
Challenges and Future Directions
Despite its synthetic accessibility, 1-methyl-4-[(methylamino)methyl]piperidin-2-one dihydrochloride lacks direct pharmacological or patent data . Priorities for future research include:
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